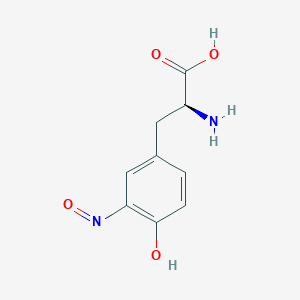
alpha-Cyano-4-hydroxycinnamic acid dieth
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cyano-4-hydroxycinnamic acid dieth is a derivative of cinnamic acid, belonging to the phenylpropanoid family. It is known for its role as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where it aids in the analysis of peptides and nucleotides . This compound is also recognized for its inhibitory effects on monocarboxylate transporters, including lactate and pyruvate transport .
Métodos De Preparación
Alpha-Cyano-4-hydroxycinnamic acid dieth can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxycinnamic acid with cyanogen bromide in the presence of a base, such as sodium hydroxide, to introduce the cyano group . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Alpha-Cyano-4-hydroxycinnamic acid dieth undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Alpha-Cyano-4-hydroxycinnamic acid dieth has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of alpha-Cyano-4-hydroxycinnamic acid dieth involves its inhibitory effects on monocarboxylate transporters, such as lactate and pyruvate transporters . By blocking these transporters, it can modulate metabolic processes and reduce the transport of lactate and pyruvate across cell membranes. This inhibition can lead to decreased cellular metabolism and reduced inflammation .
Comparación Con Compuestos Similares
Alpha-Cyano-4-hydroxycinnamic acid dieth is unique compared to other cinnamic acid derivatives due to its cyano group, which imparts distinct chemical and biological properties. Similar compounds include:
Ferulic acid: Known for its antioxidant properties.
Caffeic acid: Exhibits anti-inflammatory and antioxidant activities.
p-Coumaric acid: Has antimicrobial and antioxidant properties.
Sinapic acid: Known for its neuroprotective effects. These compounds share a common cinnamic acid backbone but differ in their substituents, leading to varied biological activities and applications.
Propiedades
Número CAS |
355011-52-8 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;N-ethylethanamine |
InChI |
InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-3-5-4-2/h1-5,12H,(H,13,14);5H,3-4H2,1-2H3/b8-5+; |
Clave InChI |
SHCCRJCGLMIMLV-HAAWTFQLSA-N |
SMILES isomérico |
CCNCC.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O |
SMILES canónico |
CCNCC.C1=CC(=CC=C1C=C(C#N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)
![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)


![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione](/img/structure/B12573756.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12573763.png)

